
Glutaryl-Gly-Arg-AMC.HCl
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Overview
Description
Glutaryl-Gly-Arg-AMC.HCl, also known as Glutaryl-glycyl-L-arginine 7-Amido-4-methylcoumarin Hydrochloride, is a fluorogenic substrate primarily used for the detection and measurement of urokinase activity. This compound is significant in biochemical research due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-Gly-Arg-AMC.HCl typically involves the following steps:
Peptide Synthesis: The peptide sequence Glutaryl-Gly-Arg is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain.
Coupling with AMC: The synthesized peptide is then coupled with 7-amido-4-methylcoumarin (AMC) using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Hydrochloride Formation: The purified compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like preparative HPLC are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Glutaryl-Gly-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific proteases, such as urokinase plasminogen activator (uPA).
Common Reagents and Conditions
Enzymatic Cleavage: The compound is incubated with the target enzyme (e.g., uPA) in a suitable buffer (e.g., Tris-HCl) at an optimal pH and temperature.
Detection: The release of the fluorescent AMC moiety is monitored using a fluorometer, with excitation and emission wavelengths typically set around 380 nm and 460 nm, respectively.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence.
Scientific Research Applications
Biochemical Assays
Role in Enzyme Assays
Glutaryl-Gly-Arg-AMC.HCl serves as a substrate in enzyme assays, especially for studying proteases. Its specificity allows researchers to accurately measure enzyme activity, which is crucial for understanding various biological processes and advancing drug development. The compound’s fluorescent properties enable real-time monitoring of enzymatic reactions.
Case Study: Protease Specificity Profiling
Recent studies have utilized this compound to characterize the specificity of proteases using mass spectrometry-based technologies. For instance, Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) was employed to identify the substrate preferences of bacterial proteases, revealing their roles in microbial pathogenesis and potential therapeutic targets .
Drug Discovery
Facilitating Therapeutic Development
In pharmaceutical research, this compound aids in identifying new therapeutic agents by elucidating enzyme interactions and potential drug targets. This compound streamlines the drug discovery process by providing insights into the mechanisms of action of various drugs.
Research Findings
A study demonstrated that using this compound in conjunction with other substrates allowed researchers to uncover new inhibitors for specific proteases involved in cancer progression. This highlights its potential for guiding the development of protease-activated prodrugs for cancer therapy .
Cell Culture Studies
Investigating Cellular Responses
The compound is extensively used in cell culture studies to investigate cellular responses to proteolytic activity. By examining how cells react to specific proteases, researchers can gain insights into disease mechanisms and develop targeted treatments.
Example Application
In a study focused on lung cancer cell lines, this compound was used to profile proteolytic activity within the tumor microenvironment. The findings indicated that certain proteases were overexpressed in malignant cells, suggesting potential biomarkers for cancer diagnosis and prognosis .
Diagnostic Applications
Enhancing Disease Detection
this compound is applied in diagnostic tests to detect specific protease activities associated with various diseases. This capability enhances early detection and treatment strategies.
Clinical Relevance
For example, assays utilizing this compound have been developed to detect elevated levels of matrix metalloproteinases (MMPs) in patients with cardiovascular diseases, providing a non-invasive method for assessing disease risk .
Research on Protein Interactions
Studying Protein-Protein Interactions
The compound facilitates the study of protein-protein interactions, which are essential for understanding cellular functions and developing new biotechnological applications. By using this compound as a probe, researchers can map out interaction networks within cells.
Significant Findings
Research has shown that certain proteases interact with signaling proteins involved in apoptosis and cell proliferation. Understanding these interactions can lead to the identification of novel therapeutic targets for diseases such as cancer and neurodegenerative disorders .
Data Table: Summary of Applications
Mechanism of Action
Glutaryl-Gly-Arg-AMC.HCl exerts its effects through enzymatic cleavage by specific proteases. The mechanism involves the recognition and binding of the peptide substrate by the enzyme, followed by hydrolysis of the peptide bond. This reaction releases the fluorescent AMC moiety, which can be quantitatively measured. The molecular targets are the active sites of proteases, and the pathways involved include proteolytic cleavage and signal transduction related to enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Arg-AMC: Another fluorogenic substrate used for detecting protease activity, but with a different protecting group (Boc).
Z-Gly-Arg-AMC: Similar to Glutaryl-Gly-Arg-AMC.HCl but with a benzyloxycarbonyl (Z) protecting group.
Ac-Gly-Arg-AMC: Uses an acetyl (Ac) group as the protecting group.
Uniqueness
This compound is unique due to its specific peptide sequence and the presence of the glutaryl group, which can influence the substrate’s binding affinity and specificity for certain proteases. This makes it particularly useful in assays targeting urokinase plasminogen activator.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can effectively utilize this compound in various scientific and industrial contexts.
Biological Activity
Glutaryl-Gly-Arg-AMC.HCl, also known as Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate widely utilized in biochemical research, particularly for measuring the activity of proteases such as urokinase plasminogen activator (uPA). This compound is significant for its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various assays.
- Molecular Formula : C₁₀H₁₄ClN
- Molecular Weight : 183.678 g/mol
- CAS Number : 65147-16-2
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), followed by coupling with the fluorescent moiety, 7-amido-4-methylcoumarin (AMC). The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, which is crucial for reliable experimental results .
This compound acts primarily as a substrate for uPA. The interaction involves:
- Binding : The compound binds to the active site of uPA.
- Cleavage : Enzymatic cleavage occurs, hydrolyzing the peptide bond.
- Fluorescence Release : This reaction releases the fluorescent AMC moiety, which can be quantitatively measured using fluorometric techniques.
The excitation and emission wavelengths for detection are typically set around 380 nm and 460 nm, respectively.
Enzyme Activity Measurement
This compound is extensively used in assays to quantify uPA activity. This enzyme plays a crucial role in various physiological processes, including tissue remodeling and cell migration, making this compound vital for research in cancer metastasis and wound healing.
Case Studies
- Cancer Research : In studies assessing the role of uPA in cancer progression, this compound has been employed to measure uPA levels in tumor tissues, providing insights into tumor aggressiveness and potential therapeutic targets.
- Thrombotic Disorders : The compound has been utilized to develop diagnostic assays for conditions involving abnormal protease activity, such as thrombotic disorders. By measuring uPA activity in plasma samples, researchers can identify biomarkers associated with these diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Specificity |
---|---|---|
Boc-Gly-Arg-AMC | Fluorogenic substrate | General proteases |
Z-Gly-Arg-AMC | Fluorogenic substrate | General proteases |
Ac-Gly-Arg-AMC | Fluorogenic substrate | General proteases |
This compound | Fluorogenic substrate | Specific for uPA |
This compound is unique due to its specific peptide sequence that enhances its binding affinity and specificity towards uPA compared to other similar compounds.
Research Findings and Future Directions
Recent studies highlight the potential of this compound not only as a research tool but also as a candidate for therapeutic applications. Its role in modulating the plasminogen activation system suggests that it may be beneficial in developing treatments for diseases characterized by dysregulated protease activity.
Future research may focus on:
Properties
Molecular Formula |
C23H31ClN6O7 |
---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)29(16(22(24)35)4-3-9-27-23(25)26)19(31)12-28-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H2,24,35)(H,28,30)(H,32,33)(H4,25,26,27);1H/t16-;/m0./s1 |
InChI Key |
DIMJNZAAMJTSGW-NTISSMGPSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)CNC(=O)CCCC(=O)O.Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)CNC(=O)CCCC(=O)O.Cl |
Origin of Product |
United States |
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